

Spectroscopic Profile of N-Cbz-Isonipecotamide: A Technical Guide

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Compound of Interest

Compound Name: benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

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This guide provides a comprehensive overview of the spectroscopic data for N-Cbz-isonipecotamide (benzyl 4-(aminocarbonyl)piperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for N-Cbz-isonipecotamide is $C_{14}H_{18}N_2O_3$, with a molecular weight of 262.31 g/mol. The spectroscopic data presented below has been compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR spectra of N-Cbz-isonipecotamide were acquired in deuterated chloroform ($CDCl_3$). The presence of the carbamate group can lead to rotational isomers (rotamers), which may result in the broadening or splitting of some NMR signals.

Table 1: 1H NMR Spectroscopic Data for N-Cbz-isonipecotamide (500 MHz, $CDCl_3$)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.38 - 7.28	m	5H	C ₆ H ₅ -
5.49	br s	1H	-CONH ₂
5.14	s	2H	-CH ₂ -Ph
4.19	br d	2H	Piperidine H-2e, H-6e
2.91	t	2H	Piperidine H-2a, H-6a
2.45	tt	1H	Piperidine H-4
1.89	d	2H	Piperidine H-3e, H-5e
1.70	qd	2H	Piperidine H-3a, H-5a

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, tt = triplet of triplets, qd = quartet of doublets

Table 2: ¹³C NMR Spectroscopic Data for N-Cbz-isonipecotamide (126 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
176.0	-CONH ₂
155.1	-NCOO-
136.8	C ₆ H ₅ (quaternary)
128.5	C ₆ H ₅
128.0	C ₆ H ₅
127.8	C ₆ H ₅
67.2	-CH ₂ -Ph
44.2	Piperidine C-2, C-6
42.9	Piperidine C-4
28.9	Piperidine C-3, C-5

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for N-Cbz-isonipecotamide (Film)

Wavenumber (ν_{\max}) cm^{-1}	Assignment
3400 - 3200	N-H stretch (amide)
3032	C-H stretch (aromatic)
2945, 2860	C-H stretch (aliphatic)
1685	C=O stretch (carbamate)
1650	C=O stretch (amide I)
1535	N-H bend (amide II)
1425	C-N stretch
1240	C-O stretch (carbamate)
740, 695	C-H bend (aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The data presented is for the protonated molecule $[\text{M}+\text{H}]^+$.

Table 4: Mass Spectrometry Data for N-Cbz-isonipecotamide

m/z	Assignment
263.1	$[\text{M}+\text{H}]^+$
172.1	$[\text{M} - \text{C}_7\text{H}_7\text{O}]^+$
128.1	$[\text{M} - \text{C}_8\text{H}_8\text{O}_2]^+$
91.1	$[\text{C}_7\text{H}_7]^+$ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for N-Cbz-isonipecotamide.

NMR Spectroscopy

- **Sample Preparation:** A sample of N-Cbz-isonipecotamide (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- **^1H NMR Acquisition:** The ^1H NMR spectrum is recorded on a 500 MHz spectrometer. A standard pulse program is used with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 1 second. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** The ^{13}C NMR spectrum is recorded on the same spectrometer at a frequency of 126 MHz. A proton-decoupled pulse sequence is used with a 30° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans is typically required compared to ^1H NMR to obtain a spectrum with adequate signal-to-noise.
- **Data Processing:** The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

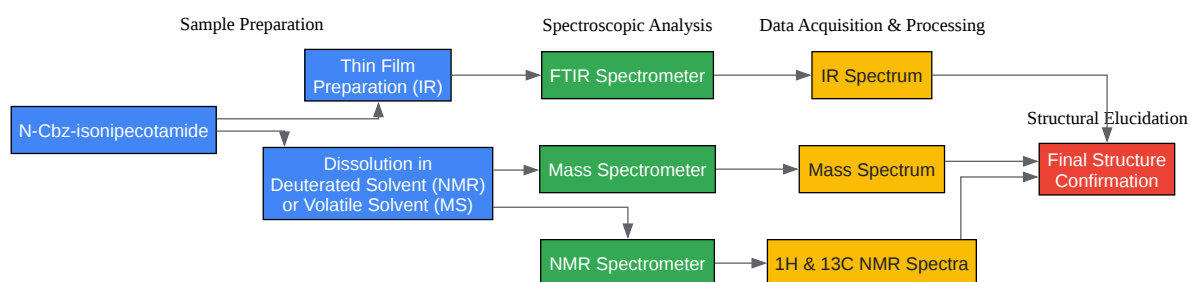
- **Sample Preparation:** A small amount of the neat sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of N-Cbz-isonipecotamide is prepared in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** The mass spectrum is obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in positive ion mode to observe the protonated molecule $[M+H]^+$.
- **Data Processing:** The mass spectrum is calibrated using a known standard. The m/z values of the molecular ion and major fragment ions are determined from the spectrum.

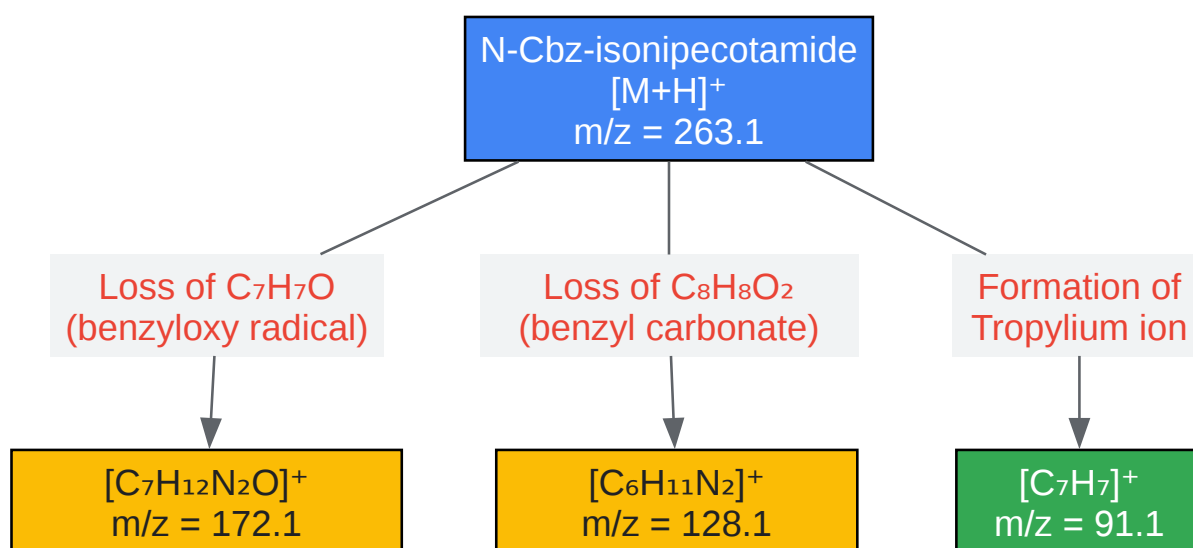
Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for N-Cbz-isonipecotamide.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Proposed ESI-MS fragmentation pathway for N-Cbz-isonipecotamide.

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